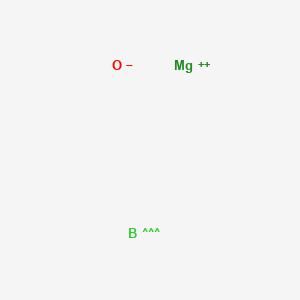

Magnesium hexaborate

概要

説明

Synthesis Analysis

The synthesis of Magnesium hexaborate has been achieved through electrochemical methods . The electrolysis was performed at 900°C under argon atmosphere, at a current density of 1.5 A/cm² . The electrodeposited crystals were examined using XRD, SEM, and XPS .Chemical Reactions Analysis

Magnesium is quite active and reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It combines easily with oxygen and at high temperatures reacts with nonmetals such as the halogens, sulfur, and even nitrogen .Physical And Chemical Properties Analysis

Magnesium hexaborate has a molecular weight of 51.12 g/mol . It is a compound of magnesium, which is a silvery metal that is quite active . Magnesium combines easily with oxygen and at high temperatures reacts with nonmetals such as the halogens, sulfur, and even nitrogen .科学的研究の応用

Orthopedic Implant Applications : Magnesium alloys, including those with hexaborate, are being researched for their potential in orthopedic implants. They offer significant advantages over traditional materials like stainless steel and titanium due to their favorable mechanical and degradation properties (Radha & Sreekanth, 2017).

Biomedical Implants and Devices : Studies have explored the effects of magnesium degradation on human embryonic stem cells, suggesting that magnesium-based materials, possibly including magnesium hexaborate, could be promising in regenerative medicine applications (Nguyen, Liew, & Liu, 2013).

Corrosion of Biodegradable Magnesium Implants : Research has critically reviewed methodologies for assessing the corrosion of magnesium implants, an area relevant to magnesium hexaborate if used in biomedical applications (Kirkland, Birbilis, & Staiger, 2012).

Textural Variability in Magnesium Alloys : The effects of textural variability on the plasticity and stability of hexagonal metals, such as magnesium alloys, have been modeled, which could inform the use of magnesium hexaborate in various alloy applications (Indurkar, Baweja, Pérez, & Joshi, 2020).

Polymeric Coatings on Magnesium Alloys : Advances in polymeric coatings on magnesium alloys, potentially including magnesium hexaborate, have been reviewed, highlighting their importance in enhancing corrosion resistance and biocompatibility for medical applications (Li et al., 2018).

Synthesis and Applications of Magnesium Oxide and Hydroxide : A review of the synthesis, modification, and applications of magnesium oxide and hydroxide may provide insights relevant to magnesium hexaborate, given their chemical similarities (Pilarska, Klapiszewski, & Jesionowski, 2017).

Reinforced Magnesium Composites : Studies on calcium hexaboride reinforced magnesium metal matrix composites show improved mechanical and tribological behavior, which could be relevant for magnesium hexaborate composites (Seenuvasaperumal, Elayaperumal, & Jayavel, 2017).

特性

InChI |

InChI=1S/B.Mg.O/q;+2;-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUWTDQUEUJLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[O-2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12429-66-2 (MgB6O10), 13703-82-7 (HBO2.1/2Mg) | |

| Record name | Magnesium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

51.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hexaborate | |

CAS RN |

12007-62-4 | |

| Record name | Magnesium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

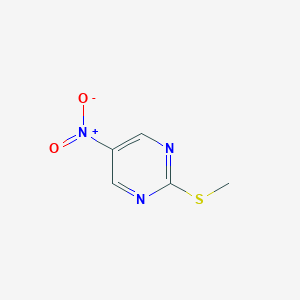

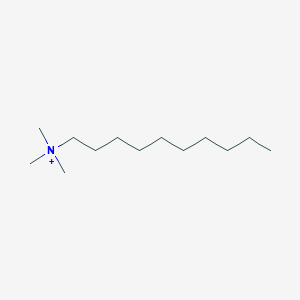

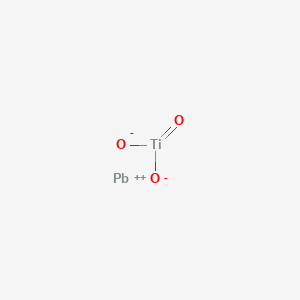

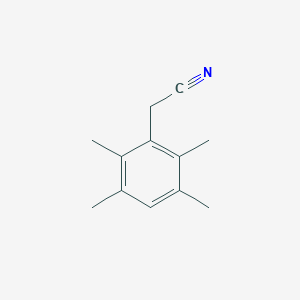

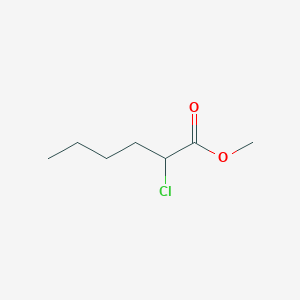

Synthesis routes and methods I

Procedure details

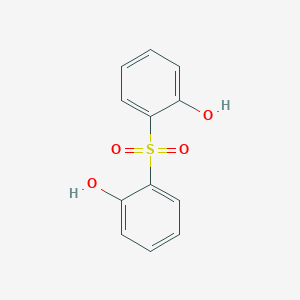

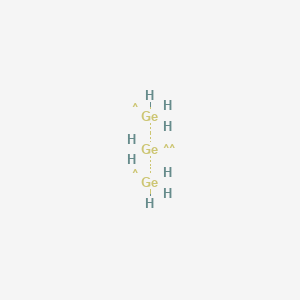

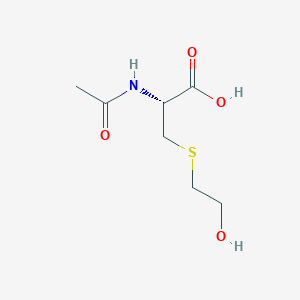

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。